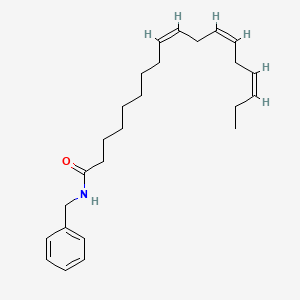

n-Benzyl-(9z,12z,15z)-octadecatrienamide

説明

N-Benzyl-(9z,12z,15z)-octadecatrienamide is a chemical compound with the molecular formula C25H37NO . It has a molecular weight of 367.577 .

Synthesis Analysis

The synthesis of n-Benzyl-(9z,12z,15z)-octadecatrienamide can be achieved through the carbodiimide condensation method (CCM) . This method has been used to efficiently synthesize similar compounds .Molecular Structure Analysis

The molecular structure of n-Benzyl-(9z,12z,15z)-octadecatrienamide consists of a benzyl group attached to an octadecatrienamide chain . The InChI key for this compound is VCMMYRWIEZCYDK-PDBXOOCHSA-N .科学的研究の応用

Bioactive Compounds from Natural Sources

n-Benzyl-(9z,12z,15z)-octadecatrienamide is a type of macamide, which are the major and unique bioactive compounds of Lepidium meyenii (Walp.) or Maca . Macamides have been attracting attention for their possible therapeutic potential and medical applications .

Anti-Fatigue Properties

n-Benzyl-(9z,12z,15z)-octadecatrienamide has been found to have anti-fatigue properties. In a study, its supplementation increased the forelimb grip strength of mice and exercising time remaining on the Rota-rod test .

Neuroprotective Effects

n-Benzyl-(9z,12z,15z)-octadecatrienamide is one of the most biologically active macamides with neuroprotective activities . This suggests that it could potentially be used in the treatment of neurodegenerative diseases.

Antioxidant Activity

This compound has been found to have antioxidant properties . It can decrease reactive oxygen species (ROS) contents in mice after a 30 min swimming test .

Anti-Inflammatory Properties

n-Benzyl-(9z,12z,15z)-octadecatrienamide acts as an inhibitor of inflammatory response . It can decrease pro-inflammatory factors in mice after a 30 min swimming test .

Analgesic Effects

n-Benzyl-(9z,12z,15z)-octadecatrienamide has been found to have analgesic effects . This suggests that it could potentially be used in the management of pain.

Anti-Tumoral Activities

n-Benzyl-(9z,12z,15z)-octadecatrienamide is one of the most biologically active macamides with anti-tumoral activities . This suggests that it could potentially be used in cancer treatment.

Liver Protection

n-Benzyl-(9z,12z,15z)-octadecatrienamide can attenuate damage to the liver in mice by up-regulating the expression of heme oxygenase-1 (HO-1) and inhibiting the expression of Interleukin (IL)-1β during exercise .

将来の方向性

The potential therapeutic applications and mechanisms of natural and natural-derived bioactive compounds like n-Benzyl-(9z,12z,15z)-octadecatrienamide based on in vitro or in vivo experiments are a topic of ongoing research . Improved isolation techniques, analytical tools, genome mining, engineering strategies, and microbial culturing advances are addressing the challenges and opening up new opportunities .

作用機序

Mode of Action

It is believed that this compound interacts with its targets in a way that influences cellular processes .

Biochemical Pathways

As research progresses, we can expect to gain a better understanding of the compound’s effects on various biochemical pathways .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Result of Action

It has been suggested that the compound may have potential therapeutic applications .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific details about how such factors influence the action of n-benzyl-(9z,12z,15z)-octadecatrienamide are currently unknown .

特性

IUPAC Name |

(9Z,12Z,15Z)-N-benzyloctadeca-9,12,15-trienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(27)26-23-24-20-17-16-18-21-24/h3-4,6-7,9-10,16-18,20-21H,2,5,8,11-15,19,22-23H2,1H3,(H,26,27)/b4-3-,7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCMMYRWIEZCYDK-PDBXOOCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

883715-18-2 | |

| Record name | N-Benzyl-(9Z,12Z,15Z)-octadecatrienamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0883715182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-BENZYL-(9Z,12Z,15Z)-OCTADECATRIENAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60D4QDV5QG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How does n-benzyl-(9Z,12Z,15Z)-octadecatrienamide interact with the endocannabinoid system (ECS)?

A: Research suggests that n-benzyl-(9Z,12Z,15Z)-octadecatrienamide exhibits multiple interactions with the ECS. It displays submicromolar binding affinity for the cannabinoid CB1 receptor, with a Ki value of 0.48 μM []. Additionally, this compound demonstrates weak inhibition of fatty acid amide hydrolase (FAAH) with an IC50 of 4 μM and potent inhibition of anandamide cellular uptake (IC50 = 0.67 μM) []. This polypharmacology suggests that n-benzyl-(9Z,12Z,15Z)-octadecatrienamide might exert cannabimimetic effects through multiple mechanisms.

Q2: What is the role of n-benzyl-(9Z,12Z,15Z)-octadecatrienamide in Leydig cell function?

A: Studies indicate that n-benzyl-(9Z,12Z,15Z)-octadecatrienamide, along with other macamides like N-benzyl-hexadecanamide and N-benzyl-(9Z,12Z)-octadecadienamide, promotes the proliferation of mouse Leydig cells (TM3) and enhances testosterone secretion []. Molecular docking simulations suggest a correlation between the binding energy of these compounds to cyclophilin D (CypD) and their testosterone secretion activity. Since CypD plays a role in mitochondrial cholesterol transport, a crucial step in testosterone synthesis, these findings suggest that n-benzyl-(9Z,12Z,15Z)-octadecatrienamide may influence testosterone production through modulation of CypD activity and subsequent cholesterol transport within Leydig cells [].

Q3: What analytical techniques are employed for the identification and quantification of n-benzyl-(9Z,12Z,15Z)-octadecatrienamide in Maca samples?

A: High-performance liquid chromatography coupled with ultraviolet and tandem mass spectrometry (HPLC-UV-MS/MS) is a key analytical technique used to identify and quantify macamides, including n-benzyl-(9Z,12Z,15Z)-octadecatrienamide, in Maca samples []. This method allows for the separation, detection, and structural characterization of individual macamides within complex plant extracts. Quantification is often achieved using external standards, such as N-benzylhexadecanamide, to determine the concentration of specific macamides within the samples [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(4-Butoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B593343.png)

![Furo[3,4-f][1,3]benzoxazole](/img/structure/B593347.png)

![N-[[1-(4-carboxybutyl)-1H-indazol-3-yl]carbonyl]-L-valine,1-methylester](/img/structure/B593351.png)

![[3,2-c]Pyrazole-androst-4-en-17beta-ol](/img/structure/B593353.png)